

Spectroscopic Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,5-dihydrooxazole

Cat. No.: B061829

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(4-Bromophenyl)-4,5-dihydrooxazole**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(4-Bromophenyl)-4,5-dihydrooxazole**, based on its chemical structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.80	Doublet	2H	Aromatic (ortho to C=N)
~7.60	Doublet	2H	Aromatic (meta to C=N)
~4.40	Triplet	2H	-O-CH ₂ -
~4.00	Triplet	2H	-N-CH ₂ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165	C=N (oxazoline carbon)
~132	Aromatic C-Br
~130	Aromatic CH
~129	Aromatic CH
~127	Aromatic C (ipso)
~68	-O-CH ₂ -
~55	-N-CH ₂ -

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1650	Strong	C=N stretch (oxazoline)
~1600	Medium	C=C stretch (aromatic)
~1250	Strong	C-O-C stretch (oxazoline)
~1070	Strong	C-Br stretch

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
225/227	High	[M] ⁺ (Molecular ion peak with bromine isotope pattern)
183/185	Medium	[M - C ₂ H ₄ N] ⁺
155/157	Medium	[Br-Ph-C] ⁺
102	Low	[Ph-C] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the solid **2-(4-Bromophenyl)-4,5-dihydrooxazole** sample.[\[1\]](#)
- Transfer the sample into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.
[1][2]
- Gently vortex or sonicate the mixture until the sample is fully dissolved.[1]
- Using a Pasteur pipette, filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[3]
- Ensure the sample height in the NMR tube is at least 4.5 cm.[3]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the turbine into the sample gauge to ensure the correct positioning for the instrument.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.
- Tune and match the probe to the desired nucleus (^1H or ^{13}C).
- Acquire the NMR data using appropriate pulse sequences and acquisition parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Weigh approximately 1-2 mg of the **2-(4-Bromophenyl)-4,5-dihydrooxazole** sample.[4]
- In a clean agate mortar, add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[4]
- Add the sample to the KBr powder in the mortar.

- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[5]
- Transfer a portion of the powdered mixture into a pellet-forming die.
- Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[5][6]
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of a pure KBr pellet or of the empty sample compartment.
- Place the sample pellet in the spectrometer's beam path.
- Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Impact - EI):

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[7]
- For direct insertion, a small amount of the sample (less than a microgram) is placed on the probe.[7]
- The sample is volatilized in the ion source under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
- This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and subsequent fragment ions.[8][10]

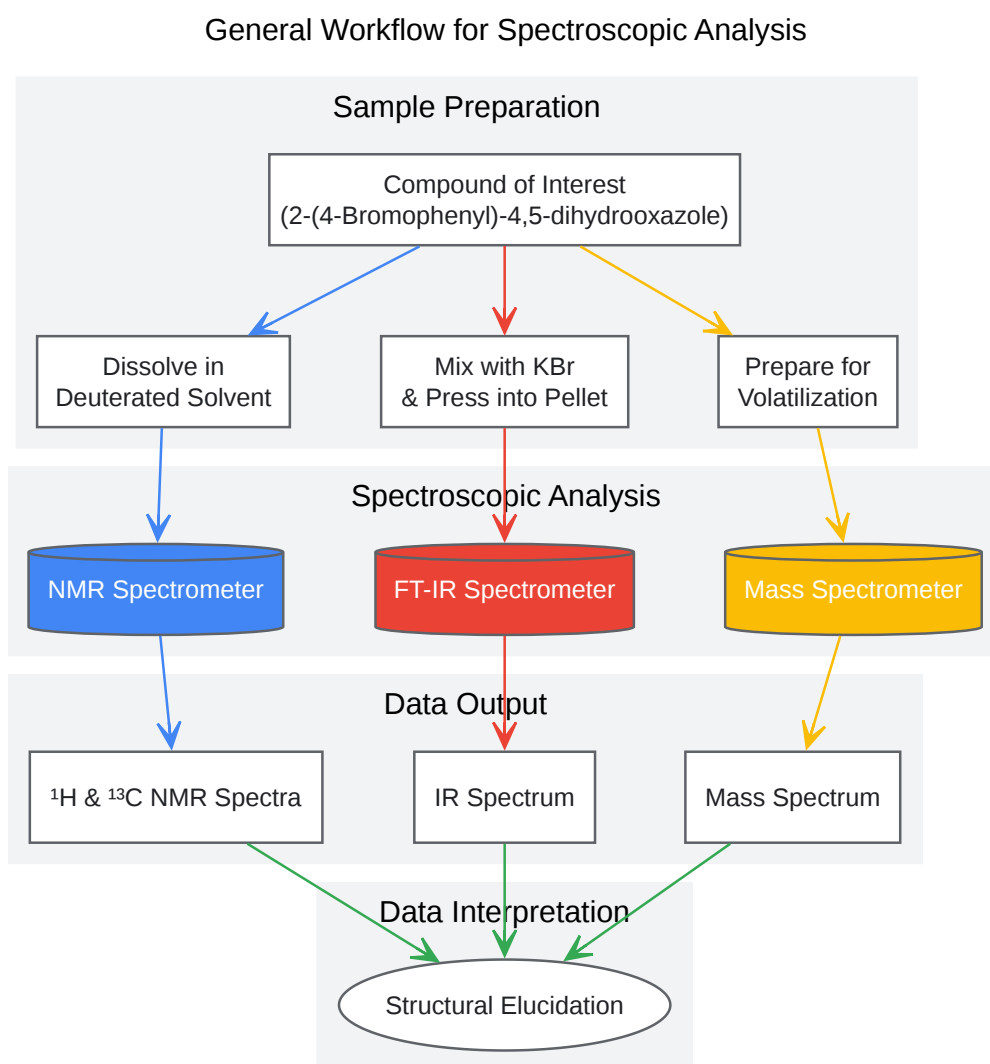
Data Acquisition:

- The generated ions are accelerated and focused into a beam.

- The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Spectroscopic Analysis Workflow

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